molecular formula C20H16O B14422397 6,11-Dimethylchrysen-1-ol CAS No. 84249-69-4

6,11-Dimethylchrysen-1-ol

Cat. No.: B14422397
CAS No.: 84249-69-4
M. Wt: 272.3 g/mol
InChI Key: LUCHSDNRINFZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dimethylchrysen-1-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It features a hydroxyl group (-OH) attached to the first carbon of the chrysen structure, with two methyl groups attached to the sixth and eleventh carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dimethylchrysen-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of chrysene, followed by selective hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the compound. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,11-Dimethylchrysen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,11-Dimethylchrysen-1-one, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

6,11-Dimethylchrysen-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 6,11-Dimethylchrysen-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound without the methyl and hydroxyl groups.

    1-Hydroxychrysene: Similar structure but lacks the methyl groups.

    6,11-Dimethylchrysene: Lacks the hydroxyl group.

Uniqueness

6,11-Dimethylchrysen-1-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

84249-69-4

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

6,11-dimethylchrysen-1-ol

InChI

InChI=1S/C20H16O/c1-12-10-18-15-8-5-9-19(21)17(15)11-13(2)20(18)16-7-4-3-6-14(12)16/h3-11,21H,1-2H3

InChI Key

LUCHSDNRINFZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC3=C2C=CC=C3O)C)C4=CC=CC=C14

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.